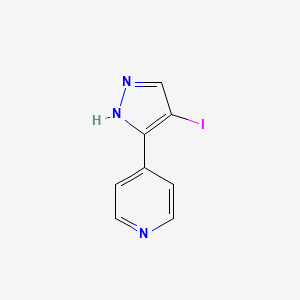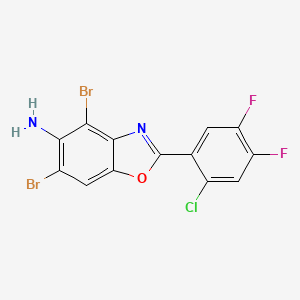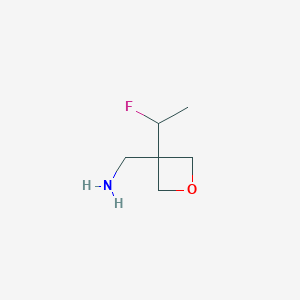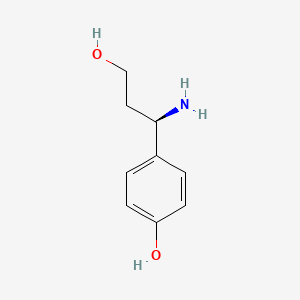
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-fluorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of bromine in glacial acetic acid and subsequent treatment with an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4,6-Dibromo-2-(2-fluorophenyl)pyrrolidine
- 2-(4,6-Dibromo-2-fluorophenyl)pyrazole
Uniqueness
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core, which imparts distinct chemical properties compared to other similar compounds. The combination of bromine and fluorine atoms enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research .
特性
CAS番号 |
637302-86-4 |
|---|---|
分子式 |
C13H7Br2FN2O |
分子量 |
386.01 g/mol |
IUPAC名 |
4,6-dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Br2FN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2 |
InChIキー |
CYHWYNYSVIMTFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


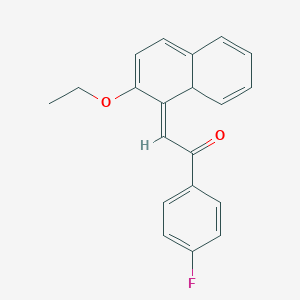

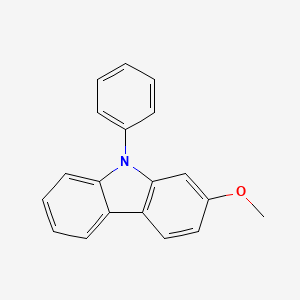

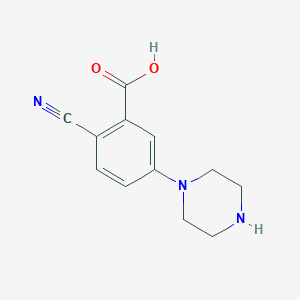
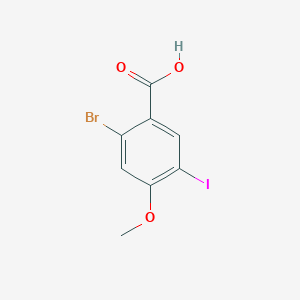

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
